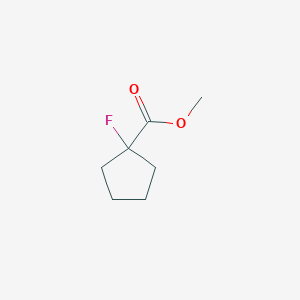

Methyl 1-fluorocyclopentane-1-carboxylate

Description

Historical Context and Significance of Organofluorine Compounds in Synthetic Chemistry

The journey of organofluorine chemistry began before the isolation of elemental fluorine itself. jst.go.jp One of the earliest reported syntheses of an organofluorine compound was by Alexander Borodin in 1862, who achieved the nucleophilic substitution of a halogen with fluoride (B91410). nih.gov However, it was the isolation of elemental fluorine by Henri Moissan in 1886 that truly opened the door to this new field of chemistry. nih.govnumberanalytics.com Early work was fraught with challenges due to the high reactivity and difficult handling of fluorine. numberanalytics.com

A significant turning point came in the mid-20th century, particularly during World War II, which spurred dramatic advancements in industrial organofluorine chemistry. jst.go.jpnih.gov This era saw the development of methods like electrochemical fluorination, leading to the commercial production of fluorocarbons and the introduction of iconic materials like Teflon (polytetrafluoroethylene) in 1948. researchgate.net The latter half of the 20th century witnessed a surge in the synthesis and application of organofluorine compounds, especially in the pharmaceutical and agrochemical industries, where the unique properties of fluorine were harnessed to create more effective and stable products. numberanalytics.comnih.gov Today, organofluorine compounds are indispensable in numerous high-tech applications, including IT, electronics, and medicine. nih.gov

Role of Fluorine in Modulating Molecular Properties and Reactivity

The introduction of fluorine, the most electronegative element, into an organic molecule can dramatically alter its physical, chemical, and biological properties. ijfans.orgtandfonline.com The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, contributing to the enhanced thermal and metabolic stability of fluorinated compounds. jst.go.jpnih.govnih.gov This increased stability is a key reason for the prevalence of fluorine in pharmaceuticals, as it can block sites susceptible to metabolic oxidation, thereby improving a drug's bioavailability and duration of action. mdpi.comacs.orgencyclopedia.pub

Fluorine's high electronegativity also exerts strong inductive effects, influencing the electron distribution within a molecule. mdpi.comencyclopedia.pub This can alter the acidity (pKa) of nearby functional groups, impact the molecule's dipole moment, and modulate its binding affinity to biological targets. ijfans.orgencyclopedia.pub For instance, the acidity of fluorinated molecules increases due to these inductive effects. mdpi.com Furthermore, fluorine substitution can enhance a compound's lipophilicity, which can improve its ability to permeate biological membranes. mdpi.comresearchgate.net The strategic placement of fluorine can therefore be used to fine-tune a range of properties, including metabolic stability, membrane permeability, and binding affinity, making it a powerful tool in drug design and development. ijfans.orgtandfonline.comnih.gov

Positioning of Fluorinated Esters as Key Intermediates in Organic Synthesis

Fluorinated esters, a class of compounds that includes perfluorinated and partially fluorinated derivatives, have become valuable intermediates in organic synthesis. wikipedia.orgpdx.edu They serve as versatile building blocks for the introduction of fluorine or fluoroalkyl groups into more complex molecules. acs.org The synthesis of α-fluorocarboxylic esters, for example, can be achieved through various methods, including the reaction of ketene (B1206846) acetals with fluorinating agents. organic-chemistry.org

These esters are not only precursors to fluorinated carboxylic acids but can also be transformed into a variety of other functional groups. wikipedia.orgfluorine1.ru For instance, they can be utilized in catalytic reactions to introduce fluorinated moieties into different molecular scaffolds. chemistryviews.org The development of efficient synthetic routes to fluorinated esters has expanded the toolbox of organic chemists, enabling the creation of novel fluorinated compounds with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. hokudai.ac.jpnih.gov Their stability and reactivity make them ideal synthons for constructing complex fluorinated targets.

Overview of Methyl 1-fluorocyclopentane-1-carboxylate as a Specific Target and Synthon

This compound serves as a prime example of a fluorinated ester with significant potential as both a synthetic target and a versatile building block (synthon). Its structure, featuring a fluorine atom and a methyl carboxylate group on the same carbon of a cyclopentane (B165970) ring, presents a unique combination of functionalities. This arrangement makes it a valuable precursor for the synthesis of various biologically active molecules and complex organic structures.

The synthesis of related compounds, such as methyl 1-fluoroindan-1-carboxylate, has been a subject of research, indicating the interest in developing efficient methods for preparing such α-fluoroesters. nih.gov While specific synthetic details for this compound are not extensively documented in the provided search results, the general methods for synthesizing α-fluorocarboxylic esters are applicable. organic-chemistry.org The presence of both the fluorine atom and the ester group allows for a range of chemical transformations, making it a valuable synthon for introducing the 1-fluorocyclopentyl moiety into larger molecules. The study of such specific fluorinated esters is crucial for advancing the field of organofluorine chemistry and expanding the repertoire of available building blocks for medicinal and materials chemistry.

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | IUPAC Name |

| Methyl cyclopent-1-ene-1-carboxylate | 25662-28-6 | C7H10O2 | methyl cyclopent-1-enecarboxylate |

| Methyl 1-aminocyclopentane-1-carboxylate hydrochloride | 60421-23-0 | C7H14ClNO2 | methyl 1-aminocyclopentanecarboxylate;hydrochloride |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11FO2 |

|---|---|

Molecular Weight |

146.16 g/mol |

IUPAC Name |

methyl 1-fluorocyclopentane-1-carboxylate |

InChI |

InChI=1S/C7H11FO2/c1-10-6(9)7(8)4-2-3-5-7/h2-5H2,1H3 |

InChI Key |

YCKSVMGCZVWUCM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCCC1)F |

Origin of Product |

United States |

Iii. Stereochemical Control and Enantioselective Synthesis

Fundamental Principles of Chirality in Cyclic α-Fluoro Esters

The chirality of cyclic α-fluoro esters, such as methyl 1-fluorocyclopentane-1-carboxylate, arises from the presence of a stereocenter at the carbon atom bearing the fluorine atom, the ester group, and two different carbon atoms of the cyclopentane (B165970) ring. libretexts.org This tetrahedral carbon with four different substituents is the source of the molecule's chirality. youtube.comlibretexts.org The cyclopentane ring itself can also possess additional stereocenters, leading to the possibility of diastereomers—stereoisomers that are not mirror images of each other. The rigid, cyclic nature of the cyclopentane framework introduces conformational constraints that influence the accessibility of different reactive intermediates and transition states, thereby affecting the stereochemical outcome of reactions.

Asymmetric Catalysis in the Construction of Chiral this compound Analogues

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules. It involves the use of a small amount of a chiral catalyst to generate a large amount of an enantioenriched product.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a robust approach for asymmetric fluorination. researchgate.netnih.gov Chiral N-heterocyclic carbenes (NHCs) and isothioureas are two prominent classes of organocatalysts that have been successfully employed in the synthesis of chiral α-fluoro esters. nih.govrsc.orgresearcher.lifeacs.orgmanchester.ac.uknih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are versatile organocatalysts that can activate substrates in various ways. rsc.orgresearcher.life In the context of fluorination, chiral NHCs can react with an ester precursor to form a chiral enolate intermediate, which then reacts with an electrophilic fluorine source. The steric and electronic properties of the NHC catalyst direct the approach of the fluorinating agent, leading to the preferential formation of one enantiomer. Recent advances have focused on the development of novel fluorinated NHC ligands to enhance catalytic activity and selectivity. rsc.orgacs.org

Isothioureas: Chiral isothioureas are another class of Lewis basic organocatalysts that have proven effective in asymmetric fluorination. nih.gov They activate carboxylic acid derivatives by forming a reactive acyl isothiouronium ion. nih.govrsc.org This intermediate can then undergo enantioselective fluorination. Isothiourea catalysis has been shown to be effective for the α-fluorination of arylesters, providing access to chiral α-fluoro esters with high enantioselectivities. nih.gov Cooperative catalysis, combining a chiral isothiourea with a transition metal catalyst, has also been explored to achieve novel asymmetric transformations. organic-chemistry.orgresearchgate.net

| Catalyst System | Substrate Type | Key Features |

| N-Heterocyclic Carbenes (NHCs) | Aldehydes, Esters | Formation of chiral enolate intermediates. rsc.orgresearcher.life |

| Isothioureas | Arylesters | Formation of reactive acyl isothiouronium ions. nih.govrsc.org |

Transition metal catalysis provides a powerful and versatile platform for the construction of carbon-carbon and carbon-heteroatom bonds with high stereocontrol. acs.orgnih.gov Palladium-catalyzed asymmetric allylic alkylation (AAA) is a particularly well-established method for the enantioselective formation of new stereocenters. acs.orgnih.govnih.gov In the context of synthesizing analogues of this compound, this reaction can be envisioned to involve the reaction of a nucleophile, such as a fluorinated enolate, with an allylic electrophile in the presence of a chiral palladium catalyst. The chiral ligands coordinated to the palladium center control the stereochemical outcome of the reaction, leading to the formation of enantioenriched products. nih.govescholarship.org

The success of transition metal-catalyzed asymmetric reactions hinges on the design and optimization of chiral ligands. nih.govutexas.eduresearchgate.net These ligands coordinate to the metal center and create a chiral environment that dictates the stereoselectivity of the catalytic transformation. The design of effective chiral ligands often involves a combination of rational design based on mechanistic understanding and empirical screening of ligand libraries. nih.govutexas.edu For fluorination reactions, the electronic properties of the ligand are crucial, as fluorine's high electronegativity can significantly influence the reactivity of the metal center. rsc.org The steric bulk of the ligand also plays a critical role in controlling the approach of the reactants.

| Ligand Design Principle | Impact on Catalysis |

| Electronic Properties | Modulates the reactivity of the metal center, crucial for reactions involving highly electronegative fluorine. rsc.org |

| Steric Hindrance | Controls the approach of reactants to the catalytic center, influencing stereoselectivity. nih.gov |

| Symmetry (e.g., C2-symmetry) | Can simplify the number of possible transition states, aiding in rational design and mechanistic studies. utexas.edu |

| Modularity | Allows for systematic variation of ligand structure to optimize catalyst performance for a specific reaction. utexas.edu |

Substrate-Controlled Diastereoselection

In addition to catalyst control, the inherent stereochemistry of the substrate can also be used to direct the stereochemical outcome of a reaction. This strategy, known as substrate-controlled diastereoselection, is particularly relevant for cyclic systems like cyclopentanes. bohrium.comnih.gov The existing stereocenters on the cyclopentane ring can influence the conformation of the molecule, making one face of the ring more accessible to incoming reagents than the other. This facial bias can lead to the preferential formation of one diastereomer. Synthetic strategies can be designed to take advantage of this by introducing a chiral auxiliary to the substrate, which then directs the stereochemistry of subsequent transformations. rsc.org

Biocatalytic Approaches to Enantiopure Fluorinated Cyclopentanes

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. wpmucdn.comnih.govnih.govgoogle.com Enzymes operate under mild conditions and often exhibit exquisite enantio- and regioselectivity. Lipases, for example, have been used for the kinetic resolution of racemic cyclopentane derivatives, allowing for the separation of enantiomers. nih.govgoogle.com More recently, engineered enzymes, such as myoglobin-based catalysts, have been developed for the stereoselective synthesis of fluorinated cyclopropanes, demonstrating the potential of biocatalysis for accessing enantiopure fluorinated cyclic compounds. wpmucdn.comnih.gov Furthermore, multi-enzyme systems are being explored for the biocatalytic fluoroalkylation of organic molecules. sioc.ac.cn

Iv. Reactivity and Mechanistic Investigations of Methyl 1 Fluorocyclopentane 1 Carboxylate

Reaction Pathways and Transition State Analysis

Mechanistic studies into compounds analogous to Methyl 1-fluorocyclopentane-1-carboxylate reveal several potential reaction pathways. These pathways often involve highly reactive intermediates, and their formation and subsequent reactions are central to understanding the molecule's chemical behavior.

While direct studies on the reaction of this compound with N-heterocyclic carbenes (NHCs) are not prominent in the literature, the chemistry of NHC-derived intermediates is crucial in the synthesis of α-fluoro esters. nih.gov N-Heterocyclic carbenes are powerful organocatalysts that can generate acyl anions, enolates, and homoenolates through polarity reversal (umpolung) strategies. researchgate.net

In the context of α-fluoro ester synthesis, NHCs react with aldehydes to form a Breslow intermediate, which then evolves into a nucleophilic azolium enolate. This enolate can then be trapped by an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to yield the α-fluorinated product. researchgate.netorganic-chemistry.org The proposed mechanism for this type of transformation is illustrated below:

NHC Addition: The N-heterocyclic carbene attacks the aldehyde to form a tetrahedral intermediate.

Proton Transfer: A proton transfer leads to the formation of the key Breslow intermediate.

Enolate Formation: The Breslow intermediate isomerizes to the more nucleophilic azolium enolate.

Electrophilic Fluorination: The azolium enolate attacks an electrophilic fluorine source (e.g., NFSI) to form the C-F bond. organic-chemistry.org

Product Release: The α-fluorinated acyl-azolium intermediate is then cleaved by an alcohol to release the final ester product and regenerate the NHC catalyst.

This established reactivity suggests a potential, albeit speculative, reverse pathway where this compound could react with an NHC. In such a scenario, the ester might be activated to form an acyl-azolium intermediate, which could then participate in subsequent transformations.

The presence of a fluorine atom on a tertiary carbon, as in this compound, introduces the possibility of fluoride (B91410) elimination to generate a tertiary carbocation. This pathway is particularly relevant in the presence of Lewis acids, which can coordinate to the fluorine atom and facilitate its departure as a leaving group. The resulting tertiary cyclopentyl carbocation, stabilized by the adjacent ester group (via resonance delocalization onto the carbonyl oxygen), would be a key intermediate.

Recent studies on the chemistry of α-fluorocarbocations describe them as highly reactive, short-lived species. acs.orgnih.govresearchgate.net Their formation is often a critical step in unique chemical transformations. nih.govresearchgate.net While fluorine is highly electronegative, α-fluorine substitution has been shown to be effective in stabilizing carbocations. rsc.org

This elimination pathway is analogous to the reactivity observed for other α-halo esters. For instance, α-bromo tertiary esters readily undergo elimination or substitution via carbocation intermediates. rsc.org Problems associated with nucleophilic fluorination reactions, such as various eliminations and rearrangements, further highlight the propensity of these systems to undergo elimination. nih.gov

| Intermediate | Precursor/Reaction Condition | Role in Pathway |

| Azolium Enolate | Reaction with N-Heterocyclic Carbene (NHC) | Acts as a nucleophile in potential functionalization reactions. |

| Tertiary Carbocation | Lewis acid-assisted fluoride elimination | Electrophilic intermediate for substitution or elimination reactions. |

Influence of the Fluorine Atom on Cyclopentane (B165970) Ring Reactivity

The fluorine atom at the C1 position exerts a profound influence on the reactivity of the entire molecule through a combination of electronic effects.

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect polarizes the C-F bond, imparting a partial positive charge (δ+) on the C1 carbon. This polarization is transmitted through the sigma bonds of the cyclopentane ring, decreasing the electron density of the ring carbons and making the attached protons more acidic. The inductive effect also enhances the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack.

Mesomeric/Resonance Effect (+M): The fluorine atom possesses lone pairs of electrons that can be donated into adjacent empty orbitals. However, in a saturated system like this, this effect is negligible on the ring itself but can play a role in stabilizing adjacent cationic intermediates.

Kinetics and Thermodynamics of Key Transformation Steps

The kinetics and thermodynamics of reactions involving this compound are directly linked to the electronic properties conferred by the fluorine substituent.

This compound lacks α-protons, meaning deprotonation must occur at one of the β-positions (C2 or C5) on the cyclopentane ring. The acidity of these β-protons is significantly enhanced compared to those in unsubstituted cyclopentane. This increased acidity is a direct consequence of the strong inductive electron withdrawal (-I effect) from the adjacent C1 carbon, which bears both the fluorine and the ester group. libretexts.org This effect stabilizes the resulting carbanionic conjugate base. organicchemistrytutor.com

While the pKa of a proton alpha to an ester is typically around 25, the acidity of the β-protons in this molecule would be greater than that of a simple alkane but likely less than that of a proton alpha to a ketone (pKa ~19-20). youtube.com

Specific kinetic studies on this compound are not widely available. However, reaction rates can be inferred from general principles. For reactions that proceed through an enolate-like intermediate (formed by β-deprotonation), the rate-determining step is often the formation of this intermediate, similar to acid-catalyzed halogenation of ketones where enol formation is rate-limiting. libretexts.orglibretexts.org The rate of such a reaction would be dependent on the concentration of the substrate and the base used for deprotonation.

The fluorine atom is expected to play a crucial role in reaction selectivity. For instance, in reactions involving the elimination of fluoride to form a carbocation, subsequent attack by a nucleophile could occur from either face of the planar carbocation, potentially leading to a mixture of stereoisomers unless directed by other chiral influences. In metal-catalyzed processes, the position of the fluorine atom can dictate the reaction pathway, as seen in studies where iridium-fluoroalkyl complexes undergo selective α- or β-fluorine elimination depending on the substrate structure. acs.org This suggests that the C1-fluorine could be a key controlling element in directing the outcome of complex transformations.

V. Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 1-fluorocyclopentane-1-carboxylate, ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete characterization, with the fluorine atom introducing characteristic splitting patterns.

In the ¹H NMR spectrum, the protons of the cyclopentane (B165970) ring are expected to appear as complex multiplets due to proton-proton and proton-fluorine couplings. The methyl ester protons would present as a sharp singlet.

Methyl Protons (-OCH₃): A singlet is anticipated around δ 3.7 ppm.

Cyclopentane Protons (-CH₂-): The eight protons on the cyclopentane ring are diastereotopic and will exhibit complex splitting patterns. They are expected to resonate in the range of δ 1.8-2.5 ppm. The protons on the carbon adjacent to the fluorine-bearing carbon (C2 and C5) will show additional coupling to the fluorine atom.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -OCH₃ | ~ 3.7 | s (singlet) |

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, with the carbon bonded to fluorine exhibiting a large one-bond carbon-fluorine coupling constant (¹JC-F).

Carbonyl Carbon (C=O): This signal is expected in the downfield region, around δ 170-175 ppm, and may show a small coupling to fluorine.

Quaternary Carbon (C-F): The carbon atom directly attached to the fluorine is significantly deshielded and will appear as a doublet with a large coupling constant (¹JC-F ≈ 180-250 Hz) in the range of δ 90-110 ppm.

Methyl Carbon (-OCH₃): A signal for the methyl carbon is expected around δ 52 ppm.

Cyclopentane Carbons (-CH₂-): The carbons of the cyclopentane ring will also show coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms (²JC-F > ³JC-F). These are expected in the δ 20-40 ppm range.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

|---|---|---|

| C=O | ~ 170 - 175 | small (e.g., ⁴JC-F) |

| C-F | ~ 90 - 110 | large (¹JC-F ≈ 180-250) |

| -OCH₃ | ~ 52 | none |

| -CH₂- (C2, C5) | ~ 30 - 40 | moderate (²JC-F) |

¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine atoms in a molecule. For this compound, a single signal is expected. The chemical shift will be characteristic of a tertiary alkyl fluoride (B91410). This signal will be split into a multiplet due to coupling with the adjacent protons on the cyclopentane ring.

Predicted ¹⁹F NMR Data

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

HRMS is crucial for determining the exact molecular formula of a compound. For this compound (C₇H₁₁FO₂), the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be measured with high precision, confirming the elemental composition.

Expected HRMS Data

| Ion | Calculated Exact Mass |

|---|---|

| [C₇H₁₁FO₂]⁺ | 146.0743 |

APCI is a soft ionization technique suitable for relatively non-polar, volatile compounds. In positive-ion mode, APCI-MS would be expected to generate the protonated molecule [M+H]⁺ as the base peak. Fragmentation may be observed, with potential losses of small neutral molecules such as methanol (B129727) (CH₃OH) or hydrogen fluoride (HF). This technique is valuable for confirming the molecular weight of the analyte with minimal fragmentation.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and purification of "this compound" from reaction mixtures and for its quantitative analysis. The choice of chromatographic method depends on the required resolution, sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For "this compound," reversed-phase HPLC (RP-HPLC) would be the most common approach. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

The retention of "this compound" on a C18 column, a common reversed-phase packing, would be influenced by its moderate polarity, imparted by the ester group, and the presence of the fluorine atom. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure efficient elution and good peak shape.

The unique properties of fluorinated compounds can also be exploited by using specialized fluorinated HPLC phases. These phases can exhibit different selectivity compared to traditional C18 columns, which can be advantageous for separating fluorinated isomers or for analysis in complex matrices. chromatographyonline.comsilicycle.com The development of HPLC methods for the analysis of other fluorinated compounds, such as perfluorinated carboxylic acids, often involves derivatization to enhance detection by UV or fluorescence detectors. researchgate.net However, for a compound like "this compound" which lacks a strong chromophore, a universal detector like a refractive index detector (RID) or, more commonly, a mass spectrometer would be required for sensitive detection.

A hypothetical HPLC method for the analysis of "this compound" is outlined in the table below.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Mass Spectrometry (MS) |

| Injection Volume | 5 µL |

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and selective detection of MS. For "this compound," LC-MS is the method of choice for its identification and quantification in complex mixtures. nih.gov

An LC-MS system would utilize an HPLC setup similar to the one described above to separate the target compound from impurities or other components in a sample. The eluent from the HPLC column is then directed into the ESI source of the mass spectrometer. The mass spectrometer can be operated in full-scan mode to detect all ions within a certain m/z range, which is useful for identifying unknown compounds. Alternatively, for quantitative analysis, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only the m/z of the target analyte (e.g., m/z 147.17 for [M+H]⁺). This significantly enhances sensitivity and selectivity.

For more complex analyses, tandem mass spectrometry (LC-MS/MS) can be employed. In this technique, the parent ion of "this compound" ([M+H]⁺) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. This provides structural information and further increases the specificity of the analysis. The development of LC-MS/MS methods for other fluorinated substances in environmental and biological samples highlights the robustness of this technique. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures than traditional HPLC systems. biomedres.us This results in significantly faster analysis times, improved resolution, and increased sensitivity. researchgate.netmdpi.com

For the analysis of "this compound," a UPLC method would offer several advantages over a conventional HPLC method. The analysis time could be reduced from several minutes to under a minute, greatly increasing sample throughput. The narrower peaks produced by UPLC lead to greater peak heights and thus improved sensitivity.

The general principles of separation in UPLC are the same as in HPLC. A reversed-phase UPLC column would be used with a mobile phase of water and acetonitrile or methanol. Due to the smaller particle size and higher flow rates, the gradient elution times would be much shorter. The enhanced separation efficiency of UPLC can be particularly beneficial for resolving "this compound" from closely related impurities. Like HPLC, UPLC is most powerfully applied when coupled with mass spectrometry (UPLC-MS).

A representative UPLC method for "this compound" is presented in the table below.

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 1.5 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Injection Volume | 1 µL |

Vi. Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies for Conformational and Electronic Structure Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in elucidating the conformational preferences and electronic properties of "Methyl 1-fluorocyclopentane-1-carboxylate".

The cyclopentane (B165970) ring is not planar and exists in puckered conformations to relieve torsional strain. masterorganicchemistry.comlibretexts.orglumenlearning.com The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "twist," with two out-of-plane carbon atoms. masterorganicchemistry.com For substituted cyclopentanes, the substituents' nature and position significantly influence the preferred conformation. In the case of "this compound," both the fluorine atom and the methoxycarbonyl group are attached to the same carbon atom (C1).

DFT calculations can predict the relative energies of the different possible conformers. For instance, theoretical studies on substituted cyclopentanes have shown that the equatorial form is often more stable for methyl-substituted compounds, while for fluorocyclopentane, the axial form can be favored. researchgate.net For "this compound," DFT calculations would likely be employed to determine the energetic balance between the axial and equatorial placement of the fluorine and methoxycarbonyl groups in both envelope and twist conformations. These calculations would consider steric hindrance and electrostatic interactions, including the gauche effect that can occur between electronegative substituents.

The electronic structure of the molecule is also a key area of investigation using DFT. The high electronegativity of the fluorine atom significantly influences the electron distribution within the molecule. nih.gov DFT can be used to calculate various electronic properties, such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and natural bond orbital (NBO) analysis. The MEP map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the electrophilic and nucleophilic sites. The energies of the HOMO and LUMO and their energy gap are crucial for predicting the molecule's chemical reactivity and kinetic stability. NBO analysis can provide a deeper understanding of the bonding and delocalization of electron density within the molecule.

A hypothetical table of DFT-calculated properties for the most stable conformer of "this compound" is presented below.

| Property | Calculated Value (Hypothetical) | Significance |

| Relative Energy | 0.0 kcal/mol | Reference energy for the most stable conformer. |

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |

| HOMO Energy | -7.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity and stability. |

Prediction of Reaction Mechanisms and Transition State Energies

Computational methods are invaluable for predicting the pathways of chemical reactions and the energies of the transient states that connect reactants and products. For "this compound," these predictions can shed light on its synthesis and subsequent chemical transformations.

One of the key reactions for this molecule is nucleophilic substitution at the fluorine-bearing carbon. The mechanism of such reactions can be concerted (SN2) or stepwise, and computational studies can help distinguish between these possibilities. nih.govrsc.orgudd.cl By mapping the potential energy surface of the reaction, chemists can identify the transition state(s) and any intermediates. The energy of the transition state is the activation energy, which determines the reaction rate.

For example, in a hypothetical nucleophilic substitution reaction where a nucleophile (Nu-) replaces the fluorine atom, DFT calculations could model the approach of the nucleophile to the C1 carbon. The calculations would determine the geometry and energy of the transition state, providing insights into the feasibility of the reaction. nih.gov The presence of the carbonyl group alpha to the reaction center can significantly influence the reaction rate, a phenomenon that can be quantitatively assessed through computational analysis. rsc.org

The synthesis of "this compound" itself can also be studied computationally. For instance, the fluorination of a precursor molecule could be modeled to understand the reaction's thermodynamics and kinetics. nih.gov Computational analysis can help in optimizing reaction conditions by identifying the lowest energy pathway.

Below is a hypothetical data table summarizing the calculated activation energies for a hypothetical nucleophilic substitution reaction on "this compound."

| Nucleophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Hydroxide (OH-) | SN2 | 25.3 |

| Cyanide (CN-) | SN2 | 22.8 |

| Ammonia (NH3) | SN2 | 30.1 |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. youtube.com

For "this compound," MD simulations can be used to study its conformational flexibility in different solvents. rsc.org The cyclopentane ring is known for its fluxional nature, continuously interconverting between different puckered conformations. researchgate.net MD simulations can track these conformational changes, providing information on the timescales and energy barriers of these processes. This is particularly important for understanding how the molecule might adapt its shape to bind to a receptor or an enzyme active site.

MD simulations can also provide insights into the solvation of "this compound." The simulations can model the arrangement of solvent molecules around the solute, revealing details about hydrogen bonding and other intermolecular interactions. This information is crucial for understanding the molecule's solubility and how the solvent might influence its reactivity.

A hypothetical table summarizing results from an MD simulation of "this compound" in water is shown below.

| Property | Simulation Result (Hypothetical) | Significance |

| Conformational Interconversion Rate | 1010 s-1 | Describes the frequency of puckering of the cyclopentane ring. |

| Radial Distribution Function (g(r)) of water around the carbonyl oxygen | Peak at 2.8 Å | Indicates strong hydrogen bonding with water molecules. |

| Solvent Accessible Surface Area (SASA) | 250 Å2 | Relates to the molecule's exposure to the solvent. |

In Silico Substrate-Enzyme Molecular Docking Studies (relevant for biocatalytic synthesis)

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly relevant for understanding the biocatalytic synthesis of "this compound," where enzymes like lipases or esterases could be used for its production or resolution. chemrxiv.orgchemrxiv.orgnih.gov

Molecular docking can be used to place "this compound" or its precursors into the active site of a relevant enzyme. nih.govnih.gov The docking algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. This allows researchers to identify the most likely binding mode and the key interactions between the substrate and the enzyme.

For example, if a lipase (B570770) is used for the enantioselective hydrolysis of racemic "this compound," docking studies could help explain the observed enantioselectivity. By docking both enantiomers into the enzyme's active site, researchers can analyze the differences in their binding energies and interactions with the catalytic residues. acs.org This understanding can then be used to engineer the enzyme for improved activity or selectivity. nih.gov

A hypothetical data table from a molecular docking study of the two enantiomers of "this compound" with a lipase is presented below.

| Enantiomer | Docking Score (kcal/mol) | Key Interacting Residues |

| (R)-Methyl 1-fluorocyclopentane-1-carboxylate | -7.5 | Ser105, His224, Asp187 |

| (S)-Methyl 1-fluorocyclopentane-1-carboxylate | -6.2 | Ser105, Val154, Phe188 |

Vii. Synthetic Utility and Derivatization Applications

Methyl 1-fluorocyclopentane-1-carboxylate as a Versatile Synthetic Building Block

This compound is a valuable bifunctional building block in organic synthesis. It possesses two key reactive sites: the methyl ester and the fluorine atom at a quaternary carbon center. This unique arrangement allows for a range of chemical transformations, making it a versatile precursor for the synthesis of more complex fluorinated molecules. The cyclopentane (B165970) scaffold provides a three-dimensional framework that is of increasing interest in medicinal chemistry for creating analogues of existing drugs with improved properties. The "escape from flatland" concept in drug design encourages the use of such 3D scaffolds to explore new chemical space. researchgate.net The presence of the fluorine atom can significantly alter the physicochemical properties of the resulting derivatives, including lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org

The ester group can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing access to a variety of other functional groups. Furthermore, the fluorinated cyclopentyl moiety can be incorporated into larger molecules, making this compound a key intermediate for the synthesis of novel fluorinated pharmaceuticals, agrochemicals, and materials. The development of synthetic routes using such building blocks is crucial for advancing organofluorine chemistry. nih.gov

Conversion to Diverse Fluorinated Organic Compounds

The reactivity of the ester group in this compound allows for its conversion into a variety of other fluorinated organic compounds.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 1-fluorocyclopentane-1-carboxylic acid, is a fundamental transformation. This can be achieved under either acidic or basic conditions. For instance, treatment with a strong acid such as hydrochloric acid can effectively cleave the ester bond. nih.gov A general method for the hydrolysis of a similar fluorinated cyclopentane ester involves heating with concentrated HCl. nih.gov This conversion is a critical step as the resulting carboxylic acid is a versatile intermediate for further derivatization, such as the formation of amides or other esters, or for use in decarboxylative cross-coupling reactions. nih.gov

Table 1: Representative Hydrolysis of a Fluorinated Cyclopentane Ester

| Starting Material | Reagents | Product | Yield |

| Racemic ethyl 1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate | Concentrated HCl, 90 °C | Racemic 1-Amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride | 93% |

This table illustrates a similar hydrolysis reaction on a related compound, as a direct experimental report for the title compound was not available in the provided search results. nih.gov

Fluorinated amino acids are of significant interest due to their ability to modulate the properties of peptides and proteins. rsc.orgnih.gov While direct synthesis from this compound is not explicitly detailed in the provided literature, a plausible synthetic route would involve the initial hydrolysis to 1-fluorocyclopentane-1-carboxylic acid. The carboxylic acid can then be converted to the corresponding amino acid through various established methods, such as the Curtius or Hofmann rearrangement. These rearrangements would proceed via an acyl azide (B81097) or an amide intermediate, respectively, to furnish the desired 1-amino-1-fluorocyclopentane derivative. The resulting fluorinated amino acid could then be incorporated into peptides to create peptidomimetics with enhanced stability or altered conformations. The synthesis of fluorinated amino acids is a very active area of research, with many strategies being developed. rsc.org

The ester functionality of this compound can be reduced to provide the corresponding primary alcohol, (1-fluorocyclopentyl)methanol. This transformation can be accomplished using standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The resulting fluorinated alcohol is a valuable building block in its own right, potentially serving as a precursor for the synthesis of other fluorinated compounds through reactions such as oxidation, etherification, or conversion to leaving groups for nucleophilic substitution.

The synthesis of fluorinated ketones from this starting material is less direct. However, general methods for the synthesis of α-fluoroketones often involve the fluorination of an enol or enolate intermediate. sapub.orgorganic-chemistry.org While not a direct conversion, the cyclopentane ring could be further functionalized to introduce a ketone moiety.

Strategic Importance in Organofluorine Building Block Development

The development of novel organofluorine building blocks is of paramount strategic importance for the advancement of medicinal chemistry and materials science. nih.gov Fluorine-containing molecules are prevalent in pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered acidity or basicity of nearby functional groups. There is a continuous demand for new, structurally diverse fluorinated building blocks to expand the available chemical space for drug discovery. nih.gov

This compound represents an important class of sp³-rich, three-dimensional building blocks that are increasingly sought after. The synthesis of such compounds, often through nucleophilic fluorination of corresponding precursors, is a key strategy in modern organofluorine chemistry. nih.gov The availability of versatile building blocks like this compound simplifies the synthesis of complex fluorinated target molecules, allowing for more efficient and modular approaches to drug design and development. The strategic use of such building blocks can accelerate the discovery of new bioactive compounds with improved pharmacological profiles.

Viii. Advanced Research Applications in Chemical Disciplines

Radiochemistry and Radiolabeling Methodologies

The introduction of a fluorine atom into a biologically active molecule can significantly alter its properties, and the use of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) has become a cornerstone of Positron Emission Tomography (PET) imaging. rsc.org The development of novel ¹⁸F-labeled tracers is a critical area of research for visualizing and understanding biochemical processes in vivo. vu.nl

The synthesis of ¹⁸F-labeled analogues of cyclopentane (B165970) carboxylates is a key step in the development of new PET tracers. While direct radiolabeling of the methyl 1-fluorocyclopentane-1-carboxylate is not extensively detailed in the literature, the synthesis of structurally similar compounds, such as ¹⁸F-labeled 1-aminocyclopentane-1-carboxylic acid derivatives, provides significant insights into the methodologies that would be employed. These syntheses often utilize a building block approach, where the ¹⁸F is first incorporated into a small, reactive molecule that is then used to construct the final tracer. rsc.org

A notable example is the synthesis of the trans-stereoisomers of 1-amino-3-(fluoro-¹⁸F)-4-fluorocyclopentane-1-carboxylic acid. acs.orgnih.govacs.org The process involves a multi-step synthesis to create a suitable precursor, which then undergoes nucleophilic substitution with [¹⁸F]fluoride. This method, while complex, allows for the production of the radiolabeled tracer with high radiochemical purity, which is essential for in vivo imaging applications. acs.orgnih.govacs.org The radiochemical yield, a critical factor in the feasibility of a radiotracer, is an important consideration in these synthetic routes.

Table 1: Radiosynthesis Parameters for a Fluorine-18 Labeled Cyclopentane Carboxylic Acid Analogue

| Parameter | Value | Reference |

|---|---|---|

| Radiochemical Yield (decay corrected) | 1.3% | acs.orgnih.gov |

Elucidation of Transport Mechanisms in Model Systems

Amino acid transporters are crucial for cellular function, and their upregulation in cancer cells makes them an attractive target for diagnostic imaging. acs.org Non-natural amino acids, including fluorinated cyclopentane derivatives, are valuable tools for studying the activity of these transporters. nih.gov

Research has demonstrated that fluorinated cyclic amino acid analogues are transported into cells via specific amino acid transporters. In vitro competitive inhibition experiments using various cancer cell lines, such as rat 9L gliosarcoma and human DU145 prostate carcinoma, have been instrumental in identifying the primary transport systems involved. acs.orgnih.gov

Studies on 1-amino-3-(fluoro-¹⁸F)-4-fluorocyclopentane-1-carboxylic acid have shown that it is primarily transported by the L-type amino acid transporter system (System L), with some contribution from the Alanine, Serine, Cysteine-preferring (ASC) system. acs.orgnih.gov System L is an attractive target for tumor imaging because it is responsible for the transport of large neutral amino acids and is often overexpressed in tumors. nih.gov The interaction with these transporters allows the radiolabeled tracer to accumulate in tumor cells, enabling their visualization with PET.

The specificity of these interactions is a key determinant of a tracer's utility. The high affinity for System L, as demonstrated by inhibition studies, suggests that these types of fluorinated cyclopentane derivatives can serve as effective probes for imaging tumors that exhibit elevated System L activity. acs.orgnih.gov

Table 2: Amino Acid Transporter Interaction for a Fluorinated Cyclopentane Carboxylic Acid Analogue

| Cell Line | Primary Transporter | Secondary Transporter | Reference |

|---|---|---|---|

| Rat 9L Gliosarcoma | System L | System ASC | acs.orgnih.gov |

| Human U87 ΔEGFR Glioblastoma | System L | System ASC | acs.orgnih.gov |

Ix. Current Challenges and Future Research Perspectives

Development of Greener and More Sustainable Synthetic Routes

The chemical industry is increasingly focusing on sustainability, aiming to reduce its environmental impact. numberanalytics.comsocietechimiquedefrance.fr This includes the development of synthetic routes that are more environmentally friendly. numberanalytics.combenthamdirect.com For organofluorine compounds, this presents a significant challenge due to the nature of many traditional fluorinating agents, which can be hazardous. numberanalytics.com

Key areas of research in this context include:

Alternative Fluorinating Reagents: A move away from harsh and toxic fluorinating agents towards greener alternatives is a primary goal. numberanalytics.com This involves designing reagents that are less hazardous, have a reduced environmental footprint, and are ideally recyclable. numberanalytics.com

Catalytic Methods: The use of catalysts can significantly improve the efficiency of fluorination reactions, reducing the amount of reagents needed and minimizing waste. numberanalytics.com

Alternative Energy Sources: Exploring methods like electrochemical and photochemical fluorination can lead to more energy-efficient and less wasteful processes compared to traditional synthesis. numberanalytics.comnumberanalytics.com

Flow Chemistry: Continuous flow processes offer advantages in terms of efficiency, safety, and waste reduction over traditional batch processes. numberanalytics.combeilstein-journals.org

Enhancement of Chemo-, Regio-, and Stereoselectivity in Fluorination Reactions

Achieving high selectivity in fluorination reactions is a persistent challenge, particularly when dealing with complex molecules that have multiple reactive sites. pharmtech.com For cyclopentane (B165970) systems, controlling where the fluorine atom is introduced (regioselectivity) and in what spatial orientation (stereoselectivity) is crucial for determining the final properties of the molecule.

Current research focuses on:

Substrate-Directed Fluorination: Utilizing the existing functionality within a molecule to direct the fluorinating agent to a specific position. This has been demonstrated in the synthesis of functionalized cyclopentane derivatives. nih.gov

Advanced Catalysts: The development of new catalysts, including organocatalysts and transition metal complexes, is key to achieving higher levels of selectivity. rsc.orgmdpi.comnih.gov Chiral catalysts, for instance, can be used to produce specific stereoisomers of fluorinated compounds. rsc.orgmdpi.com

Understanding Reaction Mechanisms: A deeper understanding of the mechanisms of fluorination reactions allows for better prediction and control of selectivity. This includes studying the role of various factors like solvents and additives. nih.gov

The ability to selectively fluorinate specific C-H bonds in complex molecules remains a significant goal in organic chemistry. rsc.orgrsc.org

Exploration of Novel Reactivity Modes for Fluorinated Cyclopentane Systems

The introduction of a fluorine atom can significantly alter the reactivity of a cyclopentane ring, opening up possibilities for new chemical transformations. Research in this area aims to uncover and harness these novel reactivity modes.

Future directions include:

Fluorine as a Control Element: Investigating how the strong electron-withdrawing nature of fluorine can be used to influence the reactivity of adjacent functional groups.

New Cyclization Strategies: Developing new methods for constructing fluorinated cyclopentane rings from acyclic precursors.

Unconventional Bond Activations: Exploring reactions that involve the activation of C-F bonds, which are typically very strong, to introduce new functional groups. nih.gov

The synthesis of novel fluorinated derivatives of cyclopentene (B43876) and cyclopentane continues to be an active area of research. acs.org

Integration with High-Throughput and Automated Synthesis Platforms

To accelerate the discovery and development of new fluorinated compounds, there is a growing need to integrate synthetic methods with high-throughput and automated platforms. beilstein-journals.org This is particularly relevant in fields like drug discovery, where large libraries of compounds need to be synthesized and screened.

Key aspects of this integration include:

Flow Chemistry and Microreactors: These technologies are well-suited for automation and allow for rapid optimization of reaction conditions. beilstein-journals.orgresearchgate.net They have been successfully used for the synthesis of various fluorine-containing molecules. beilstein-journals.org

Automated Radiosynthesis: In the context of positron emission tomography (PET), the automated synthesis of 18F-labeled compounds is crucial for producing radiotracers for clinical use. nih.govacs.orgchemistryworld.comresearchgate.net

Robotics and Data Management: The use of robotic systems for performing reactions and sophisticated software for managing large datasets are essential components of modern high-throughput synthesis.

The combination of continuous-flow synthesis with online analytical techniques like NMR spectroscopy provides a powerful tool for real-time reaction monitoring and optimization. researchgate.net

Design of Next-Generation Fluorinated Synthons with Tunable Reactivity

Fluorinated synthons, or building blocks, are essential tools in organofluorine chemistry. youtube.com The development of new synthons with tunable reactivity would provide chemists with greater control over the synthesis of complex fluorinated molecules.

Areas of focus include:

Novel Fluorinated Building Blocks: Designing and synthesizing new, versatile fluorinated starting materials that can be easily incorporated into a wide range of molecules. youtube.commdpi.com

Reactivity Tuning: Modifying the structure of existing synthons to fine-tune their reactivity, allowing for more precise control over chemical reactions. nih.gov

Fluorinated Organoboron Compounds: These compounds are valuable intermediates in organic synthesis, and new methods for their preparation are being actively explored. nih.gov

The ultimate goal is to create a toolbox of fluorinated synthons that enables the efficient and predictable synthesis of a diverse array of organofluorine compounds with desired properties. researchgate.netnih.gov

Q & A

Basic: What are the common synthetic routes for Methyl 1-fluorocyclopentane-1-carboxylate?

Answer:

The synthesis of methyl-substituted cyclopentane carboxylates often involves cycloaddition or fluorination strategies. For example, CAN (ceric ammonium nitrate)-mediated oxidative cycloaddition reactions can construct cyclopentane rings from 1,3-dicarbonyl precursors, as demonstrated in analogous systems . Fluorination may be achieved via electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution of hydroxyl or halogen substituents on the cyclopentane backbone. Post-synthetic esterification with methanol under acidic or enzymatic catalysis can yield the methyl ester. Key intermediates should be characterized by and NMR to confirm regioselectivity and purity .

Basic: How is this compound characterized using spectroscopic methods?

Answer:

Critical characterization techniques include:

- NMR Spectroscopy : NMR can resolve cyclopentane ring protons (e.g., geminal fluorines cause splitting patterns at ~2.50 ppm for ), while NMR confirms fluorination (typical shifts: -150 to -250 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., using an Agilent 6210 LC-TOF) verifies molecular formula (e.g., CHFO) and detects fragmentation pathways .

- Infrared (IR) Spectroscopy : Stretching frequencies for ester carbonyl (~1740 cm) and C-F bonds (~1100 cm) confirm functional groups.

Advanced: How can researchers design experiments to study the stability of this compound under varying conditions?

Answer:

Stability studies should address:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and exothermic events.

- Hydrolytic Stability : Expose the compound to aqueous buffers (pH 1–13) at 25–60°C, monitoring ester hydrolysis via HPLC or NMR .

- Light Sensitivity : Perform accelerated photodegradation studies using UV-Vis irradiation (e.g., 254 nm) and analyze degradation products via GC-MS.

- Data Interpretation : Compare results to structurally similar esters (e.g., methyl cyclopentanecarboxylates) to infer reactivity trends .

Advanced: What methodologies are recommended for analyzing conflicting data on the compound's reactivity with nucleophiles?

Answer:

To resolve contradictions:

- Isotopic Labeling : Use -labeled methanol during esterification to track nucleophilic attack sites via HRMS .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map reaction pathways and identify kinetic vs. thermodynamic control.

- Competition Experiments : Compare reactivity with diverse nucleophiles (e.g., amines vs. thiols) under identical conditions, quantifying products via LC-MS .

- Control Studies : Exclude radical pathways by adding inhibitors (e.g., BHT) and verify via EPR spectroscopy .

Advanced: How should waste containing this compound be managed in laboratory settings?

Answer:

- Segregation : Separate halogenated waste from non-halogenated solvents due to potential environmental persistence .

- Neutralization : Hydrolyze ester groups under basic conditions (e.g., NaOH/ethanol) to form water-soluble carboxylates before disposal.

- Professional Disposal : Collaborate with certified waste management firms for incineration or chemical degradation, adhering to local regulations (e.g., EPA guidelines) .

- Documentation : Maintain logs of waste composition, volume, and disposal dates for regulatory audits .

Advanced: How can researchers address gaps in toxicological data for this compound?

Answer:

- In Silico Screening : Use tools like EPA’s TEST or OECD QSAR Toolbox to predict acute toxicity and prioritize experimental assays .

- In Vitro Assays : Conduct cytotoxicity studies (e.g., MTT assay on HEK-293 cells) and Ames tests for mutagenicity.

- Environmental Impact : Assess biodegradability via OECD 301F and bioaccumulation potential using logP calculations .

- Contingency Protocols : Implement safety measures from analogous fluorinated esters, such as NIOSH-compliant PPE and fume hoods .

Advanced: What strategies optimize catalytic efficiency in fluorination reactions for this compound?

Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu systems) or organocatalysts (e.g., DMAP) for fluorination selectivity .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, or switch to ionic liquids for enhanced reaction rates .

- Kinetic Profiling : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-limiting steps.

- Scale-Up Considerations : Evaluate catalyst turnover number (TON) and recycling potential (e.g., immobilized catalysts) for industrial relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.